2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo-benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties . The unique structure of this compound, which includes a thiazole ring fused to a benzimidazole ring, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling of the Thiazole and Benzimidazole Rings: The thiazole and benzimidazole rings are coupled together through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride.
Introduction of the Diazenyl Group: The diazenyl group is introduced by diazotization of an aromatic amine followed by coupling with the thiazolo-benzimidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid: Known for its anti-inflammatory and immunomodulatory properties.
6-Bromo-3-methylthiazolo(3,2-a)benzimidazol-2-yl)ethanone: Studied for its anticancer activity.
Uniqueness
2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
30065-12-4 |
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Molecular Formula |
C16H12N4OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(3-methylphenyl)diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H12N4OS/c1-10-5-4-6-11(9-10)18-19-14-15(21)20-13-8-3-2-7-12(13)17-16(20)22-14/h2-9,14H,1H3 |
InChI Key |
LMFXTIUQSZPCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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